4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride

Übersicht

Beschreibung

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonitrile group can be reduced to form an amine derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Major Products Formed

Oxidation: Formation of 4-(carboxymethyl)piperidine-4-carbonitrile.

Reduction: Formation of 4-(hydroxymethyl)piperidine-4-amine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : The carbonitrile group can be reduced to amine derivatives.

- Substitution : The hydroxymethyl group can be replaced with other functional groups.

These reactions are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activities

Research has indicated that 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride may exhibit various biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in managing diseases such as cancer and neurodegenerative disorders .

- Receptor Binding : Studies have shown that it can interact with biological receptors, potentially modulating their activity. This interaction is crucial for drug design aimed at targeting specific pathways in diseases.

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential across several medical fields:

- Cancer Treatment : Its ability to inhibit certain cellular pathways makes it a candidate for developing anticancer agents. Research is ongoing to determine its efficacy against various cancer cell lines .

- Neurological Disorders : Investigations into its effects on neurotransmitter systems suggest potential applications in treating conditions like Alzheimer's disease. The incorporation of piperidine derivatives has shown promise in enhancing brain exposure and activity against cholinesterase enzymes .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties allow it to serve as a precursor for synthesizing various materials used in pharmaceuticals and other chemical industries .

Data Table: Summary of Applications

Case Studies

- Antiviral Activity Study : A study explored the modification of piperidine derivatives to enhance their antiviral properties against HIV. The findings suggested that structural modifications could significantly improve binding affinity and biological activity .

- Alzheimer’s Disease Research : Research demonstrated that piperidine-containing compounds could effectively inhibit acetylcholinesterase, presenting a potential therapeutic strategy for Alzheimer's disease management .

- Synthesis of Analogs : A patent describes the use of this compound as an intermediate in synthesizing potent analgesics like sufentanil and alfentanil, highlighting its importance in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Hydroxymethyl)piperidine: Lacks the carbonitrile group but shares the hydroxymethyl functionality.

4-(Hydroxymethyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

4-(Hydroxymethyl)piperidine-4-amine: Contains an amine group instead of a carbonitrile group.

Uniqueness

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Biologische Aktivität

4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both hydroxymethyl and carbonitrile functional groups, which contribute to its unique chemical reactivity and biological properties.

Chemical Structure and Synthesis

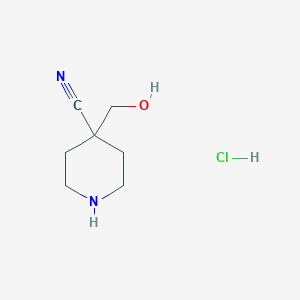

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of piperidine derivatives with formaldehyde and hydrogen cyanide under controlled conditions, often utilizing catalysts to enhance yield and selectivity .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , binding to active sites, or modulate receptor functions, potentially serving as an agonist or antagonist depending on the biological context .

Enzyme Inhibition

Research indicates that this compound has been investigated for its enzyme inhibition properties, particularly in relation to various targets within metabolic pathways. For instance, it has shown promise in inhibiting certain enzymes linked to cancer progression and neurological disorders .

Antiviral Activity

In studies evaluating novel piperidine derivatives, compounds structurally related to this compound demonstrated significant antiviral activity against HIV-1. Specifically, derivatives showed IC₅₀ values comparable to established antiviral agents, indicating potential therapeutic applications .

Case Studies and Research Findings

- Antiviral Studies : A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. Notably, compounds exhibited IC₅₀ values in the low nanomolar range, suggesting strong antiviral efficacy .

- Enzyme Inhibition : Inhibition assays revealed that this compound could effectively inhibit enzymes involved in inflammatory responses, which may have implications for treating conditions like arthritis and other inflammatory diseases .

- Pharmacological Evaluations : Further pharmacological evaluations have indicated that this compound may also interact with various receptors implicated in pain modulation and anxiety disorders, warranting additional investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity | Notes |

|---|---|---|---|

| 4-(Hydroxymethyl)piperidine | Hydroxymethyl | Moderate enzyme inhibition | Lacks carbonitrile group |

| 4-(Hydroxymethyl)piperidine-4-carboxylic acid | Carboxylic acid | Anticancer activity | Different functional group profile |

| 4-(Hydroxymethyl)piperidine-4-amine | Amine | Neuroactive properties | Potential for CNS effects |

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCZSQPPXBMBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.